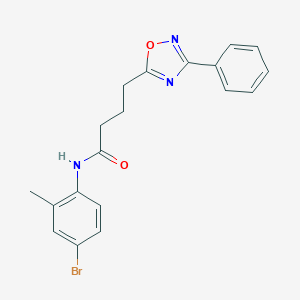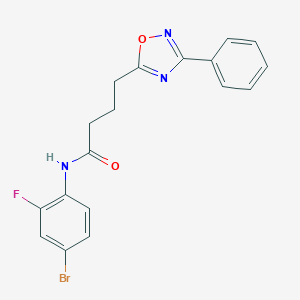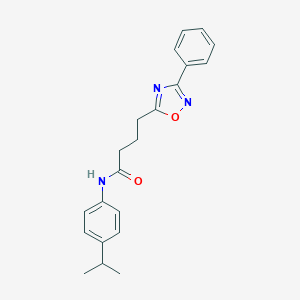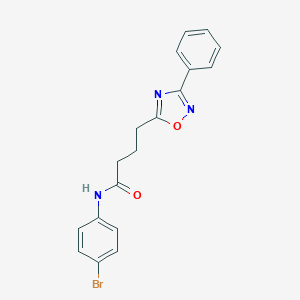![molecular formula C18H16O3S B277260 4-methyl-7-[2-(phenylsulfanyl)ethoxy]-2H-chromen-2-one](/img/structure/B277260.png)
4-methyl-7-[2-(phenylsulfanyl)ethoxy]-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-7-[2-(phenylsulfanyl)ethoxy]-2H-chromen-2-one is a synthetic compound that belongs to the family of coumarin derivatives. It is commonly known as 'Phenylsulfanyl Coumarin' and has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry.
Wissenschaftliche Forschungsanwendungen
4-methyl-7-[2-(phenylsulfanyl)ethoxy]-2H-chromen-2-one has been extensively studied for its potential applications in various fields. It has been found to exhibit significant antioxidant activity and can scavenge free radicals, thereby protecting cells from oxidative damage. It has also been shown to possess anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Moreover, 4-methyl-7-[2-(phenylsulfanyl)ethoxy]-2H-chromen-2-one has been found to exhibit anticancer activity and can induce apoptosis in cancer cells. It has also been studied for its potential use as a photosensitizer in photodynamic therapy.
Wirkmechanismus
The mechanism of action of 4-methyl-7-[2-(phenylsulfanyl)ethoxy]-2H-chromen-2-one is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in cells. It has been shown to activate the Nrf2/ARE pathway, which plays a crucial role in the cellular defense against oxidative stress. It can also inhibit the NF-κB pathway, which is involved in the regulation of inflammation. Moreover, 4-methyl-7-[2-(phenylsulfanyl)ethoxy]-2H-chromen-2-one has been found to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
4-methyl-7-[2-(phenylsulfanyl)ethoxy]-2H-chromen-2-one has been found to exhibit various biochemical and physiological effects. It can scavenge free radicals and protect cells from oxidative damage. It can also inhibit the production of pro-inflammatory cytokines and reduce inflammation. Moreover, 4-methyl-7-[2-(phenylsulfanyl)ethoxy]-2H-chromen-2-one has been found to induce apoptosis in cancer cells and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
4-methyl-7-[2-(phenylsulfanyl)ethoxy]-2H-chromen-2-one has several advantages for lab experiments. It is relatively easy to synthesize and yields the desired product in good yields. It is also stable and can be stored for long periods. However, there are some limitations to its use. It is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. Moreover, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of 4-methyl-7-[2-(phenylsulfanyl)ethoxy]-2H-chromen-2-one. One potential direction is to investigate its potential use as a photosensitizer in photodynamic therapy. Another direction is to explore its potential as a therapeutic agent for the treatment of various diseases such as cancer and inflammation. Moreover, further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties.
Synthesemethoden
The synthesis of 4-methyl-7-[2-(phenylsulfanyl)ethoxy]-2H-chromen-2-one involves the reaction between 4-methyl-7-hydroxycoumarin and 2-(phenylsulfanyl)ethanol in the presence of a catalyst such as sulfuric acid. The reaction takes place at a high temperature and yields the desired product in good yields. The purity of the product can be enhanced by recrystallization from a suitable solvent.
Eigenschaften
Molekularformel |
C18H16O3S |
|---|---|
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
4-methyl-7-(2-phenylsulfanylethoxy)chromen-2-one |
InChI |
InChI=1S/C18H16O3S/c1-13-11-18(19)21-17-12-14(7-8-16(13)17)20-9-10-22-15-5-3-2-4-6-15/h2-8,11-12H,9-10H2,1H3 |
InChI-Schlüssel |
AICAZXGESCZARP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCCSC3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCCSC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[5-(4-bromophenyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B277178.png)
![N-[4-(morpholin-4-ylcarbonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B277182.png)
![4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide](/img/structure/B277183.png)
![N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B277184.png)


![Methyl 4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoate](/img/structure/B277189.png)



![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B277196.png)
![N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B277197.png)
![N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277201.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277205.png)